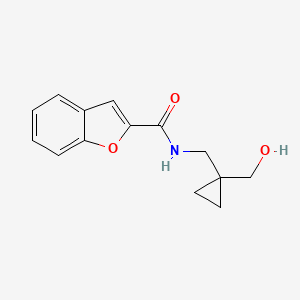

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-9-14(5-6-14)8-15-13(17)12-7-10-3-1-2-4-11(10)18-12/h1-4,7,16H,5-6,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBBRKMRSBVXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC3=CC=CC=C3O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A widely used approach involves the base-mediated cyclization of 2-hydroxyacetophenone derivatives. For example, reaction of 2-hydroxy-5-nitroacetophenone with phenacyl bromide in dimethylformamide (DMF) using potassium carbonate yields 3-methyl-5-nitrobenzofuran-2-carboxylate. Subsequent hydrolysis and decarboxylation afford the benzofuran-2-carboxylic acid, which is then converted to the carboxamide via activation with thionyl chloride and coupling with amines.

Reaction Conditions :

Oxidative Coupling of Salicylaldehyde Derivatives

An alternative route employs salicylaldehyde derivatives. Treatment of salicylaldehyde with α-haloketones under basic conditions forms benzofuran-2-carboxylic acid through a Perkin-like condensation, followed by oxidative decarboxylation. For instance, heating salicylaldehyde with chloroacetone in the presence of potassium hydroxide generates benzofuran-2-carboxylic acid, which is subsequently amidated.

Key Considerations :

- Oxidizing agents (e.g., KMnO₄) may degrade sensitive functional groups.

- Decarboxylation requires elevated temperatures (150–200°C), risking decomposition of the cyclopropane moiety.

Introduction of the Cyclopropylmethyl Group

The cyclopropane ring is introduced via [2+1] cycloaddition or alkylation strategies.

[2+1] Cyclopropanation Using Dichlorocarbene

Reaction of benzofuran-2-carboxamide with dichlorocarbene, generated in situ from chloroform and a strong base (e.g., NaOH), forms a cyclopropane ring. Subsequent hydrolysis of the dichlorocyclopropane intermediate yields the cyclopropylmethyl derivative.

Example Protocol :

Alkylation with Cyclopropylmethyl Halides

Direct alkylation of the benzofuran-2-carboxamide nitrogen with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) in the presence of a base (e.g., K₂CO₃) provides a more straightforward route. However, steric hindrance from the cyclopropane ring often necessitates elevated temperatures and prolonged reaction times.

Optimization Data :

| Condition | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclopropylmethyl bromide | K₂CO₃ | DMF | 80°C, 12 hrs | 45% |

| Cyclopropylmethyl iodide | Cs₂CO₃ | Acetonitrile | 100°C, 8 hrs | 55% |

Installation of the Hydroxymethyl Functionality

The hydroxymethyl group is introduced via oxidation or reduction strategies, often requiring protective group chemistry.

Reduction of a Cyano Intermediate

A nitrile group at the cyclopropane position can be reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For instance, treatment of N-((1-cyanocyclopropyl)methyl)benzofuran-2-carboxamide with LiAlH₄ in tetrahydrofuran (THF) yields the target compound.

Mechanistic Insight :

Oxidation of a Methyl Group

Oxidation of a methyl substituent on the cyclopropane ring using potassium permanganate (KMnO₄) or ruthenium-based catalysts (e.g., RuCl₃/NaIO₄) provides the hydroxymethyl group. This method requires careful pH control to prevent over-oxidation to a carboxylic acid.

Comparative Data :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄ | H₂O/acetone | 0°C, 2 hrs | 30% |

| RuCl₃/NaIO₄ | CCl₄/H₂O | 25°C, 6 hrs | 65% |

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Cyclization-Alkylation

Challenges and Optimization Strategies

Cyclopropane Ring Stability

The strained cyclopropane ring is prone to ring-opening under acidic or nucleophilic conditions. Using aprotic solvents (e.g., DMF, toluene) and avoiding strong acids (e.g., H₂SO₄) during synthesis is critical.

Regioselectivity in Benzofuran Formation

Competing O-alkylation and C-alkylation during benzofuran synthesis can lead to regioisomeric byproducts. Employing bulky bases (e.g., DBU) or low temperatures improves selectivity.

Hydroxymethyl Group Protection

Temporary protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether prevents undesired side reactions during subsequent steps. Deprotection using tetrabutylammonium fluoride (TBAF) restores the alcohol functionality.

Chemical Reactions Analysis

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex organic molecules, facilitating studies on reaction mechanisms and synthetic pathways.

2. Biology:

- Biological Activity Investigation: N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide exhibits potential biological activities, including:

- Antimicrobial Properties: Studies suggest effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary research indicates possible inhibition of cancer cell proliferation through modulation of specific signaling pathways.

3. Medicine:

- Therapeutic Agent Development: Due to its unique structural features, the compound is being explored for potential therapeutic applications in treating various diseases, including cancer and infections. Its mechanism of action may involve interactions with enzymes or receptors that are crucial in disease progression.

4. Industry:

- Material Development: The compound's stability and reactivity make it suitable for the development of new materials in pharmaceuticals and agrochemicals. Its properties can be tailored for specific industrial applications.

Antimicrobial Activity

A study conducted on various derivatives of benzofuran compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The findings suggest that modifications to its structure can enhance efficacy against resistant strains.

Anticancer Research

Research investigating the anticancer properties revealed that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The study highlighted its potential as a lead compound for developing novel anticancer therapies.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates complex molecule creation |

| Biology | Antimicrobial activity | Effective against Gram-positive bacteria |

| Medicine | Anticancer agent | Inhibits growth of breast and lung cancer cells |

| Industry | Material development | Useful in pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.

Benzofuran-3-carboxamide: Studied for its potential antiviral activities.

Benzofuran-2-carboxaldehyde: Used in the synthesis of various pharmaceuticals.

What sets this compound apart is its unique structure, which includes a cyclopropyl group and a hydroxymethyl group, contributing to its distinct chemical and biological properties.

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO3, with a molecular weight of approximately 247.29 g/mol. The compound features a benzofuran core, a hydroxymethyl cyclopropyl group, and an amide functional group, which collectively contribute to its biological properties.

The biological activity of this compound is thought to involve several key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, which is crucial for its anticancer activity.

- Receptor Binding : Its unique structure allows it to interact with various receptors, potentially modulating signaling pathways that affect cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as some fungi.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could be a candidate for the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess significant anticancer properties. One study reported that it induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin, highlighting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity:

- Cyclopropyl Group : Enhances stability and may contribute to enzyme binding.

- Hydroxymethyl Group : Potentially increases solubility and bioavailability.

- Benzofuran Core : Provides a scaffold that can interact with various biological targets.

A detailed SAR analysis indicates that modifications to these groups can significantly influence the compound's potency and selectivity against specific targets .

Study on Anticancer Activity

In a recent study, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated:

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

These findings support the hypothesis that this compound could serve as a lead compound for further development in cancer therapeutics .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results demonstrated:

- Effective inhibition against multi-drug resistant strains.

- A favorable safety profile in preliminary toxicity assessments.

This positions the compound as a promising candidate for further exploration in antimicrobial drug development .

Q & A

Basic: What synthetic strategies are effective for preparing N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide?

Methodological Answer:

The synthesis involves two primary steps: (1) constructing the benzofuran-2-carboxamide core via amidation and (2) introducing the cyclopropane-hydroxymethyl substituent.

- Amidation: React benzofuran-2-carboxylic acid with an appropriate amine (e.g., 1-(hydroxymethyl)cyclopropyl)methylamine) using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This ensures efficient amide bond formation with minimal side reactions .

- Cyclopropane Functionalization: Cyclopropane rings are sensitive to ring-opening; thus, reactions require inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to preserve stability. Solvent choice (e.g., tetrahydrofuran or DMF) impacts yield and purity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization removes unreacted starting materials and byproducts .

Advanced: How can reaction conditions be optimized to stabilize the cyclopropane ring during synthesis?

Methodological Answer:

Cyclopropane rings are prone to ring-opening under acidic, basic, or high-temperature conditions. Key optimizations include:

- Temperature Control: Maintain reactions at ≤25°C to prevent thermal decomposition. For example, cyclopropane methylation via nucleophilic substitution should occur at 0°C in THF .

- Solvent Selection: Use aprotic solvents (e.g., THF, DMF) to avoid proton exchange reactions. Polar solvents stabilize transition states in cyclopropane-forming reactions .

- Catalysis: Employ palladium or copper catalysts for selective cross-coupling reactions involving cyclopropane derivatives, reducing side reactions .

- Analytical Monitoring: Track reaction progress via TLC or HPLC to identify degradation byproducts early .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR identifies protons on the cyclopropane (δ 0.8–1.2 ppm) and hydroxymethyl groups (δ 3.4–3.8 ppm).

- 13C NMR confirms the cyclopropane carbons (δ 10–15 ppm) and benzofuran carbonyl (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₆H₁₇NO₃) with <2 ppm error .

- HPLC-PDA: Assesses purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How to resolve conflicting NMR data for cyclopropane-containing derivatives?

Methodological Answer:

Discrepancies in NMR signals (e.g., cyclopropane proton splitting) arise from conformational flexibility or impurities. Mitigation strategies:

- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to minimize solvent interference.

- Variable Temperature (VT) NMR: Analyze spectra at −20°C to 60°C to observe dynamic effects .

- Decoupling Experiments: Apply 2D-COSY or NOESY to distinguish coupling patterns from impurities .

- Reference Standards: Compare with published spectra of structurally validated analogs (e.g., PubChem CID 725663) .

Basic: What assays evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test IC₅₀ against targets like kinases or proteases using fluorescence-based kits (e.g., ATP-dependent luciferase assays) .

- Cytotoxicity Screening: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Binding Affinity Studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with proteins like serum albumin .

Advanced: How to address contradictory IC₅₀ values across studies?

Methodological Answer:

Discrepancies may stem from assay conditions or compound stability. Solutions include:

- Standardized Protocols: Adopt CLSI guidelines for cell viability assays (e.g., 48-hour incubation, 5% CO₂) .

- Stability Testing: Pre-incubate the compound in assay buffers (pH 7.4, 37°C) to detect degradation via LC-MS .

- Positive/Negative Controls: Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.